molecular formula C12H15NO3 B14822876 4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

Cat. No.: B14822876
M. Wt: 221.25 g/mol
InChI Key: LWOPWEUSRPDRQU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxy group, and an N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps. One common synthetic route starts with the O-alkylation of 2-hydroxybenzoic acid with cyclopropylmethyl bromide to form 4-(cyclopropylmethoxy)-2-hydroxybenzoic acid. This intermediate is then subjected to N-methylation using methylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-(cyclopropylmethoxy)-2-oxo-N-methylbenzamide, while reduction of the amide group may produce 4-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzylamine.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound shares the cyclopropylmethoxy group but differs in the rest of its structure.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in having the cyclopropylmethoxy group, but with different functional groups attached to the benzene ring.

Uniqueness

4-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C12H15NO3/c1-13-12(15)10-5-4-9(6-11(10)14)16-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,13,15)

InChI Key

LWOPWEUSRPDRQU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OCC2CC2)O

Origin of Product

United States

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